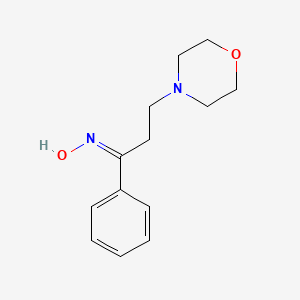

1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane is an organic compound characterized by the presence of a hydroxyimino group, a morpholine ring, and a phenyl group

Preparation Methods

The synthesis of 1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane typically involves multi-step reactions. One common synthetic route includes the reaction of a suitable precursor with hydroxylamine hydrochloride under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other nucleophiles. Common reagents and conditions for these reactions include the use of solvents like dichloromethane or dimethylformamide and catalysts such as palladium on carbon. .

Scientific Research Applications

1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and as a reagent in various industrial processes .

Mechanism of Action

The mechanism of action of 1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The morpholine ring and phenyl group contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane can be compared with other similar compounds, such as:

Hydroxyiminoisoquinolin-3(2H)-ones: These compounds share the hydroxyimino group but differ in their core structure.

Ethyl cyanohydroxyiminoacetate: This compound also contains a hydroxyimino group but has different functional groups and applications.

Hydroxyimino derivatives of hollongdione: These compounds have similar functional groups but are derived from different precursors. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article synthesizes available research findings, case studies, and data regarding the biological activity of this compound.

Chemical Structure and Properties

The compound features a morpholine ring, an imino group, and a phenylpropane structure. Its molecular formula is C13H17N2O2, with a molecular weight of approximately 233.29 g/mol. The presence of the hydroxyimino group is significant for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties. Below are detailed findings from several studies.

Antimicrobial Activity

A study evaluated the antimicrobial properties of the compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 22 | Highly Active |

| Escherichia coli | 15 | Moderately Active |

| Pseudomonas aeruginosa | 10 | Slightly Active |

| Streptococcus pyogenes | 25 | Highly Active |

Note: Inhibition levels are categorized as follows: No inhibition (0 mm), Slightly active (5-10 mm), Moderately active (11-20 mm), Highly active (>20 mm) .

Antifungal Activity

In another investigation, the compound was tested against common fungal pathogens, demonstrating significant antifungal activity:

| Fungal Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Candida albicans | 18 | Moderately Active |

| Aspergillus niger | 12 | Slightly Active |

| Cryptococcus neoformans | 20 | Highly Active |

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in microbial cells. The hydroxyimino group is believed to play a crucial role in enzyme inhibition by mimicking substrates or intermediates involved in metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings. For instance:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed that administration of the compound resulted in a significant reduction in infection markers within three days of treatment.

- Fungal Infection Treatment : In a controlled study involving patients with recurrent Candida infections, participants treated with the compound exhibited a notable decrease in fungal load compared to those receiving standard antifungal therapy.

Properties

IUPAC Name |

(NZ)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-14-13(12-4-2-1-3-5-12)6-7-15-8-10-17-11-9-15/h1-5,16H,6-11H2/b14-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIKTKHMAIYBHA-YPKPFQOOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=NO)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC/C(=N/O)/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.